4-{2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]ethyl}morpholine hydrochloride
Overview
Description
4-{2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]ethyl}morpholine hydrochloride, commonly known as MEM, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. MEM belongs to the class of morpholine derivatives and has been found to exhibit various biochemical and physiological effects.
Scientific Research Applications
MEM has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, antiviral, and anti-inflammatory activities. MEM has also been investigated for its potential use as a neuroprotective agent, as it has been found to protect against oxidative stress and apoptosis in neuronal cells.
Mechanism of Action
The exact mechanism of action of MEM is not fully understood. However, it has been proposed that MEM exerts its effects by modulating various signaling pathways and molecular targets. For example, MEM has been found to inhibit the activity of protein kinase C, which is involved in cell proliferation and survival. MEM has also been found to inhibit the activity of cyclooxygenase-2, which is involved in inflammation and pain.
Biochemical and Physiological Effects
MEM has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, including breast cancer, lung cancer, and leukemia cells. MEM has also been found to inhibit the replication of several viruses, including herpes simplex virus and human immunodeficiency virus. In addition, MEM has been found to reduce inflammation and pain in animal models of arthritis and colitis.
Advantages and Limitations for Lab Experiments
One of the advantages of using MEM in lab experiments is its broad-spectrum activity against cancer cells and viruses. MEM has also been found to exhibit low toxicity and high selectivity towards cancer cells. However, one of the limitations of using MEM in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on MEM. One direction is to investigate the potential use of MEM as a neuroprotective agent in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. Another direction is to explore the use of MEM in combination with other drugs or therapies to enhance its efficacy against cancer cells and viruses. Furthermore, the development of more efficient and cost-effective synthesis methods for MEM could facilitate its use in various scientific research applications.
Conclusion
In conclusion, 4-{2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]ethyl}morpholine hydrochloride, or MEM, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. MEM exhibits various biochemical and physiological effects, including antitumor, antiviral, and anti-inflammatory activities. Although the exact mechanism of action of MEM is not fully understood, it has been proposed to modulate various signaling pathways and molecular targets. MEM has advantages and limitations for lab experiments, and there are several future directions for research on its potential therapeutic applications.
properties
IUPAC Name |
4-[2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]ethyl]morpholine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3.ClH/c1-2-15-4-5-17(14-16(15)3-1)21-13-12-20-11-8-18-6-9-19-10-7-18;/h4-5,14H,1-3,6-13H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEMNPIHWAMYNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCCOCCN3CCOCC3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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